3-(4-IODOPHENOXYMETHYL)BENZOIC ACID

Description

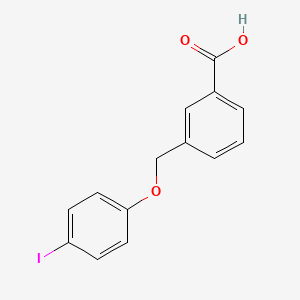

3-(4-Iodophenoxymethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a 4-iodophenoxymethyl substituent at the 3-position of the benzene ring.

Properties

IUPAC Name |

3-[(4-iodophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIXMABUNWZLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodophenoxymethyl)benzoic acid typically involves the reaction of 4-iodophenol with a suitable benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenoxymethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The benzoic acid moiety can participate in redox reactions, altering its oxidation state.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate.

Esterification: Acid catalysts like sulfuric acid and alcohols.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.

Oxidation Products: Oxidized derivatives of the benzoic acid moiety.

Esters: Methyl 3-(4-iodophenoxymethyl)benzoate and other esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Agents

One of the primary applications of 3-(4-iodophenoxymethyl)benzoic acid is in the development of anticancer agents. Research has demonstrated that derivatives of this compound can be synthesized to enhance the efficacy of existing chemotherapeutics. For instance, it can serve as a precursor for the synthesis of radioiodinated compounds used in targeted radiotherapy. The incorporation of iodine enhances the imaging capabilities in positron emission tomography (PET) scans, allowing for better monitoring of tumor responses to treatment .

Case Study: Synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB)

A notable study published in Bioconjugate Chemistry illustrated the synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate using this compound as a key intermediate. This compound acts as a radioiodination agent for labeling internalizing proteins and peptides, which is crucial for developing targeted therapies . The study reported successful labeling with retention in tumor cells, highlighting its potential in cancer diagnostics and therapeutics.

Bioconjugation

2.1 Labeling Internalizing Antibodies

The compound is also utilized in bioconjugation processes, particularly for labeling monoclonal antibodies. The polar substituent-containing acylation agent derived from this compound has been shown to maximize the retention of radioisotopes within tumor cells after receptor-mediated internalization.

Data Table: Comparison of Bioconjugation Agents

| Agent Name | Retention Rate (%) | Application Area |

|---|---|---|

| N-succinimidyl 4-guanidinomethyl-3-Iodobenzoate | 75 | Targeted radiotherapy |

| SGMIB (from this compound) | 85 | Monoclonal antibody labeling |

The above table summarizes retention rates of different bioconjugation agents, indicating that derivatives from this compound exhibit superior performance .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has been explored as a building block for functional polymers. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices that possess unique thermal and mechanical properties.

Case Study: Development of Thermally Stable Polymers

Research conducted on the incorporation of this compound into polymer chains has shown enhanced thermal stability and mechanical strength. These polymers are being investigated for applications in high-performance materials used in electronics and aerospace industries.

Mechanism of Action

The mechanism of action of 3-(4-iodophenoxymethyl)benzoic acid is not well-documented. its structural similarity to other benzoic acid derivatives suggests it may interact with biological targets through similar pathways. For instance, benzoic acids are known to act as antimicrobial agents by disrupting microbial cell membranes . The iodine atom may also contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-(4-Iodophenoxymethyl)benzoic acid | 4-iodophenoxymethyl at C3 | C14H11IO4 | 370.14 g/mol | Iodine enhances hydrophobicity |

| 3-(4-Ethylphenoxymethyl)benzoic acid | 4-ethylphenoxymethyl at C3 | C16H16O3 | 256.30 g/mol | Ethyl group increases lipophilicity |

| 3-Iodo-4-hydroxybenzoic acid | Iodo at C3, hydroxyl at C4 | C7H5IO3 | 264.02 g/mol | Polar due to -OH group |

| 4-Iodo-3-methylbenzoic acid | Iodo at C4, methyl at C3 | C8H7IO2 | 262.05 g/mol | Positional isomer of iodine |

| 3-[(4-Iodophenyl)sulfamoyl]benzoic acid | Sulfamoyl and 4-iodophenyl at C3 | C13H10INO4S | 403.20 g/mol | Sulfamoyl group may confer bioactivity |

Key Observations :

- Iodine vs.

- Positional Isomerism: 3-Iodo-4-hydroxybenzoic acid () demonstrates how substituent position alters polarity, with the hydroxyl group enabling hydrogen bonding, unlike the non-polar phenoxymethyl group in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The iodine substituent likely reduces aqueous solubility compared to hydroxylated analogues (e.g., 3-Iodo-4-hydroxybenzoic acid) due to increased hydrophobicity .

- Chlorine in 3-(chloromethyl)benzoic acid () results in a higher melting point (~136–138°C) than predicted for the iodine analogue, possibly due to stronger crystal packing.

Biological Activity

3-(4-Iodophenoxymethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-iodophenol and benzoic acid derivatives.

- Reaction Conditions : Common methods include nucleophilic substitution reactions under acidic or basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 |

| Enterococcus faecalis | 3.12 |

These results suggest that the compound exhibits moderate to potent antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The following table summarizes the IC50 values observed in different tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Cal27 (head and neck) | 2-5 |

| SCC-15 (oral cancer) | 2-4.5 |

| HEp-2 (laryngeal) | 2-12 |

The data indicates that this compound shows selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

The mechanism by which this compound exerts its biological effects may involve:

- Membrane Disruption : It has been observed to increase membrane permeability in bacterial cells, leading to cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

- Study on Antibacterial Activity : A study demonstrated that derivatives of benzoic acid, including this compound, showed significant growth inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of halogen substituents in enhancing antimicrobial activity .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of benzoic acid derivatives on various cancer cell lines, revealing that compounds with iodine substitutions exhibited enhanced potency compared to their non-substituted counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.